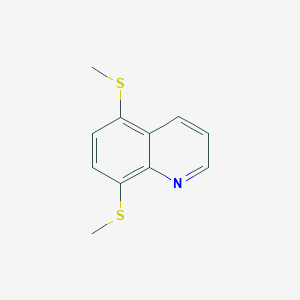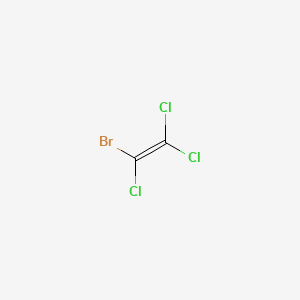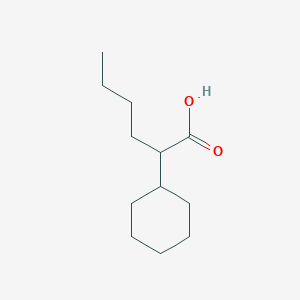
2-Cyclohexylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2. It is a carboxylic acid derivative where a cyclohexyl group is attached to the second carbon of a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylhexanoic acid can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of cyclohexene with acetic acid. The hydrogenation process typically employs catalysts such as Cu/Al2O3, often promoted with zinc, to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using robust catalysts to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylhexanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.
Substitution Reagents: Thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acid chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexylhexanol.
Substitution: Various substituted cyclohexylhexanoic acid derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-Cyclohexylhexanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the extended hexanoic acid chain.
Hexanoic acid: Lacks the cyclohexyl group, resulting in different chemical properties and applications.
Cyclohexylacetic acid: Similar but with a shorter acetic acid chain .
Uniqueness
2-Cyclohexylhexanoic acid’s unique combination of a cyclohexyl group and a hexanoic acid chain provides distinct chemical and physical properties, making it valuable in various research and industrial applications. Its structural features allow for specific interactions in biochemical processes, setting it apart from other similar compounds .
Properties
CAS No. |
6051-23-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-cyclohexylhexanoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,13,14) |
InChI Key |
UUHSRUZICHRYDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
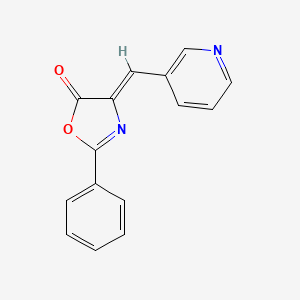
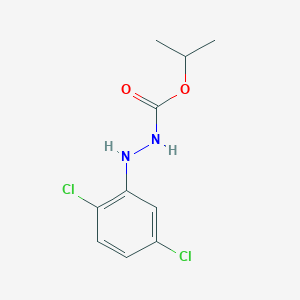

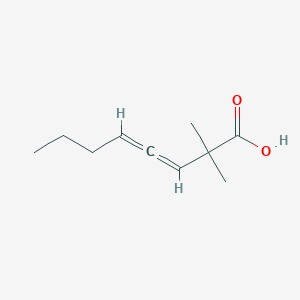
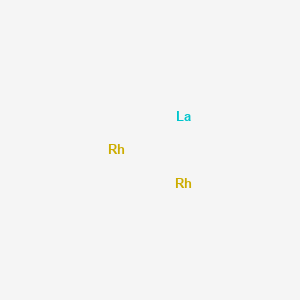
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
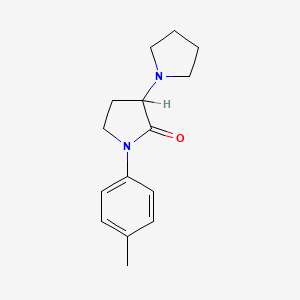
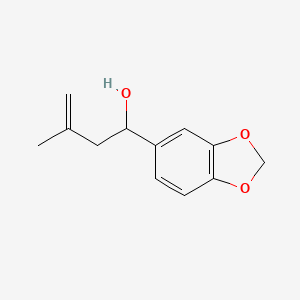
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

